molecular formula C23H23D4N5O7S B1165224 Piperacillin-d4

Piperacillin-d4

Cat. No.: B1165224
M. Wt: 521.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stable isotope labeled (deuterated) internal standard for Piperacillin.

Scientific Research Applications

Population Pharmacokinetics

  • Pharmacokinetics in Critically Ill Patients : Piperacillin is used in critically ill patients, including those with acute kidney injury undergoing continuous renal replacement therapy (CRRT). Research has shown that piperacillin achieves sufficient exposure in plasma and subcutaneous tissue to treat infections like Pseudomonas aeruginosa in such patients (Bue et al., 2020).

  • Pharmacokinetics in Burn Patients : A study developed a pharmacokinetic model for piperacillin in burn patients, suggesting that higher doses or longer infusion durations might be needed, especially in patients with high creatinine clearance (Jeon et al., 2014).

Analytical Method Development

  • LC-MS/MS Quantification : The development of LC-MS/MS methods for piperacillin detection has been crucial in characterizing its complexes and assessing in vitro permeability values (Violette et al., 2008).

  • Application in Clinical Pharmacokinetic Study : LC-MS/MS assays have been developed for quantifying piperacillin in human plasma and pleural fluid, aiding in pharmacokinetic studies and therapeutic drug monitoring (Popowicz et al., 2018).

Antibiotic Effectiveness and Administration Methods

  • Continuous vs. Intermittent Infusion : Research indicates that continuous infusion of piperacillin may be more effective than intermittent infusion, especially in treating infections like Pseudomonas aeruginosa in critically ill patients (Lodise et al., 2007).

  • Extended-Infusion Dosing Strategy : Studies have shown that extended-infusion dosing of piperacillin-tazobactam can be more effective in reducing mortality and improving outcomes in severely ill patients (Rhodes et al., 2017).

Pharmacokinetic Optimisation in Specific Settings

  • Use in Intensive Care Units : A review of population pharmacokinetic analyses highlights the variability in treatment response in ICU settings, underscoring the importance of understanding pharmacokinetic parameters for optimal dosing in critically ill patients (El-Haffaf et al., 2021).

  • Application in Preterm Infants : Research on the population pharmacokinetics of piperacillin in preterm infants indicates the need for targeted dosing strategies, especially in extremely preterm infants at high risk for infections (Cohen-Wolkowiez et al., 2012).

Properties

Molecular Formula

C23H23D4N5O7S

Molecular Weight

521.58

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.